

meso-1,2-Diphenylethylenediamine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	meso-1,2-Diphenylethylenediamine
Cat. No.:	B1233172

[Get Quote](#)

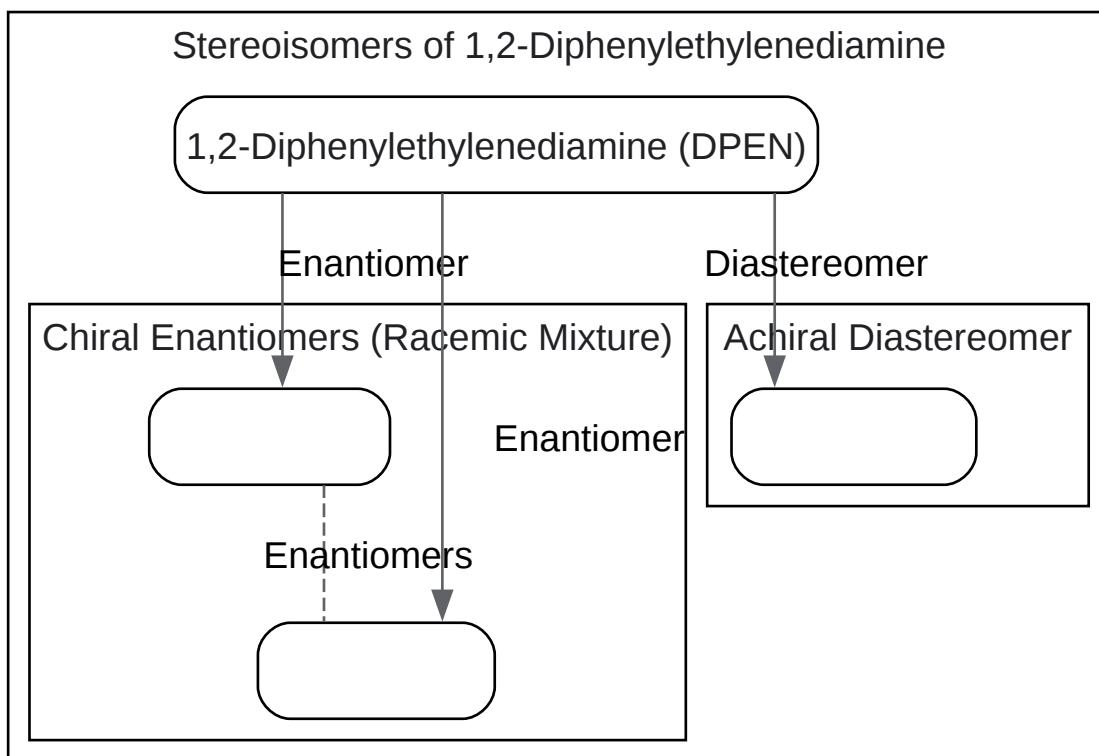
An In-depth Technical Guide to **meso-1,2-Diphenylethylenediamine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **meso-1,2-diphenylethylenediamine**, a crucial building block in asymmetric synthesis and catalysis. This document details its core characteristics, experimental protocols for its synthesis and purification, and its applications in research and development.

Core Physical and Chemical Properties

meso-1,2-Diphenylethylenediamine, also known as meso-stilbenediamine, is an achiral organic compound despite possessing two stereogenic centers, due to an internal plane of symmetry.^[1] It is typically a colorless to pale yellow solid at room temperature and is soluble in polar organic solvents.^{[1][2]}


Quantitative Data Summary

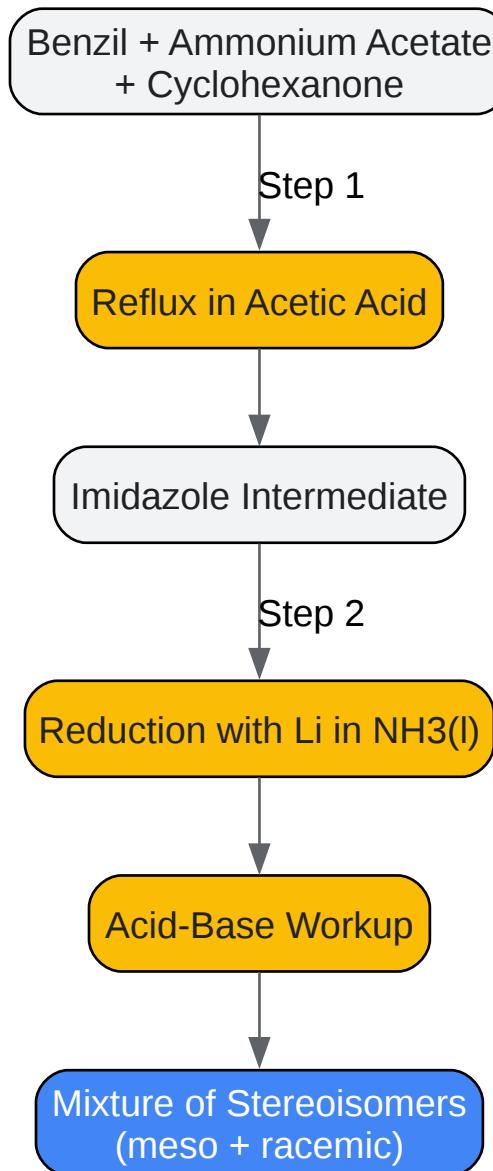
The key physical and chemical properties of **meso-1,2-diphenylethylenediamine** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	951-87-1	[3] [4]
Molecular Formula	C ₁₄ H ₁₆ N ₂	[3] [5] [6]
Molecular Weight	212.29 g/mol	[3] [4] [5]
IUPAC Name	(1R,2S)-1,2-diphenylethane-1,2-diamine	[5]
Appearance	White to pale yellow crystalline powder	[1] [7]
Melting Point	118-122 °C	[3] [4]
Boiling Point	353.9 ± 37.0 °C (Predicted)	[3]
Density	1.106 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	9.78 ± 0.10 (Predicted)	[3]
Solubility	Soluble in polar organic solvents, slightly soluble in water	[1] [8]

Stereoisomers of 1,2-Diphenylethylenediamine

1,2-Diphenylethylenediamine (DPEN) exists as three stereoisomers: the achiral meso compound and a pair of enantiomers, (R,R)- and (S,S)-DPEN.[\[8\]](#) The synthesis of DPEN often results in a mixture of the meso form and the racemic (R,R)/(S,S) pair, which must be separated.

[Click to download full resolution via product page](#)


Stereoisomers of 1,2-Diphenylethylenediamine.

Experimental Protocols

The following sections detail common experimental procedures for the synthesis of 1,2-diphenylethylenediamine and the separation of its stereoisomers.

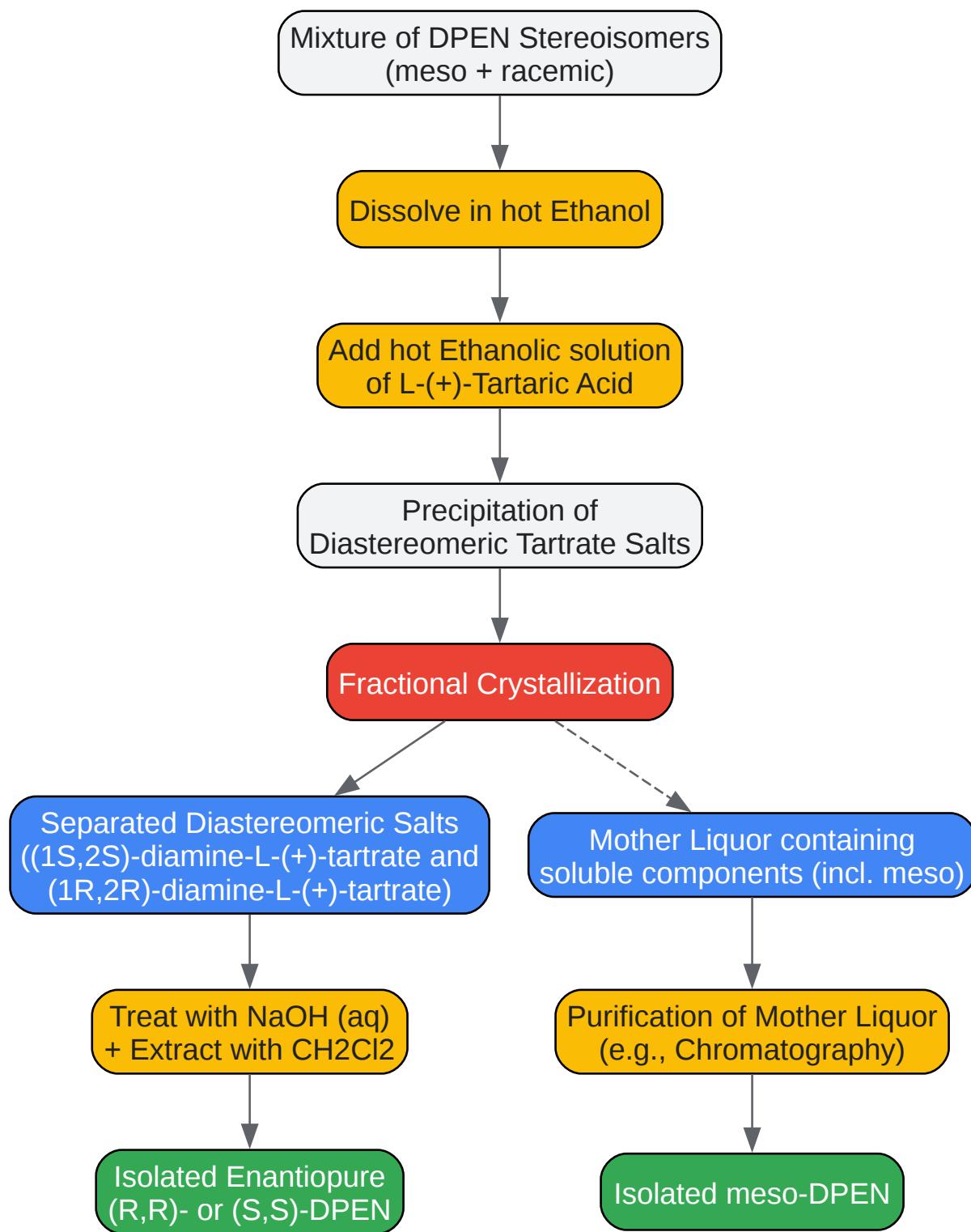
Synthesis from Benzil

A common method for preparing 1,2-diphenylethylenediamine is through the reductive amination of benzil.^[8] A representative multi-step procedure is outlined below.

[Click to download full resolution via product page](#)

General workflow for the synthesis of DPEN from benzil.

Methodology:


- **Imidazole Formation:** In a round-bottomed flask, benzil (0.75 mol), ammonium acetate (400 g), and cyclohexanone (0.77 mol) are combined in glacial acetic acid (1.0 L). The mixture is heated at reflux for approximately 1.5 hours.[9]
- **Workup and Isolation:** The hot reaction mixture is poured into vigorously stirred water (3 L) and allowed to cool. The resulting crystals of the imidazole intermediate are collected by

filtration, washed with water, and dried under reduced pressure.[9]

- Reduction: The isolated imidazole (0.250 mol) is dissolved in tetrahydrofuran (THF). The solution is cooled to -78°C, and liquid ammonia is introduced. Lithium wire (1.00 mol) is added slowly, maintaining the low temperature. The reaction is stirred and subsequently quenched with ethanol and ammonium chloride.[9]
- Final Isolation: After warming and adding water, the phases are separated. A series of acid-base extractions are performed to isolate the final product, which is a mixture of meso- and (±)-1,2-diphenylethylenediamine.[9]

Chiral Resolution of Enantiomers and Isolation of the Meso Form

To separate the (R,R) and (S,S) enantiomers from the racemic mixture, and consequently from the meso diastereomer, chiral resolution using a resolving agent like L-(+)-tartaric acid is employed. This process relies on the differential solubility of the resulting diastereomeric salts. [9][10] The meso form, being a diastereomer to the tartrate salts, can be separated during the crystallization and workup process due to its different physical properties.

[Click to download full resolution via product page](#)

Workflow for chiral resolution and meso-isomer isolation.

Methodology:

- Salt Formation: The mixture of stereoisomers (0.200 mol) is dissolved in hot ethanol (approx. 70°C). A hot ethanolic solution of L-(+)-tartaric acid (0.200 mol) is added slowly. The diastereomeric tartrate salts precipitate immediately.[9]
- Fractional Crystallization: The mixture is cooled to room temperature, and the crystals are collected by filtration. The solid is recrystallized multiple times from a water/ethanol mixture to obtain the pure diastereomeric salt of one enantiomer (e.g., the (1S,2S)-diamine-L-(+)-tartrate).[9][11] The other enantiomer's salt remains in the filtrate.[11] The meso form, being a diastereomer, will have different solubility and can be separated from the racemic pair during this process.
- Liberation of Free Amine: The purified diastereomeric salt is suspended in water and treated with an aqueous base (e.g., 50% NaOH) to deprotonate the amine.[11]
- Extraction: The free chiral diamine is then extracted from the aqueous solution using an organic solvent like dichloromethane. The organic extracts are combined, dried, and the solvent is evaporated to yield the enantiomerically pure diamine.[11]
- Meso Isomer Isolation: The meso isomer can be isolated from the mother liquors of the crystallization steps through techniques such as column chromatography, exploiting the polarity differences between the diastereomers.

Applications in Research and Drug Development

Meso-1,2-diphenylethylenediamine and its chiral counterparts are valuable in modern chemical synthesis.

- Asymmetric Catalysis: The chiral enantiomers, often derivatized as N-tosylated ligands (TsDPEN), are critical components of catalysts for asymmetric hydrogenation and transfer hydrogenation, famously used in Noyori's Nobel Prize-winning work.[8] These catalysts are used to produce enantiomerically pure alcohols from ketones, which are key intermediates for many pharmaceuticals.[12]
- Organocatalysis: DPEN and its derivatives are widely employed as organocatalysts for enantioselective reactions such as Aldol, Michael, and Mannich reactions.[13]

- Ligands in Coordination Chemistry: The diamine structure allows it to act as a bidentate ligand, forming stable complexes with various metal ions, which is useful in catalysis.[1][8]
- Pharmaceutical Intermediates: As a chiral building block, DPEN is fundamental in the stereoselective synthesis of active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect.[7]
- Drug Discovery: Derivatives of 1,2-diamines are actively being investigated as new therapeutic agents, for instance, in the development of drugs against Mycobacterium tuberculosis.[14]

Safety and Handling

meso-1,2-Diphenylethylenediamine is classified as an irritant.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
- Precautions: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Use in a well-ventilated area or a fume hood to avoid inhalation of dust. [1][2]

This guide provides foundational knowledge for the effective use and handling of **meso-1,2-diphenylethylenediamine** in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 951-87-1: meso-1,2-diphenylethylenediamine [cymitquimica.com]
- 2. CAS 951-87-1: meso-1,2-diphenylethylenediamine [cymitquimica.com]
- 3. meso-1,2-Diphenylethylenediamine CAS#: 951-87-1 [chemicalbook.com]

- 4. meso-1,2-ジフェニルエチレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Meso-1,2-Diphenylethylenediamine | C14H16N2 | CID 6931234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. nbinfo.com [nbinfo.com]
- 8. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Diphenylether-modified 1,2-diamines with improved drug properties for development against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [meso-1,2-Diphenylethylenediamine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233172#meso-1-2-diphenylethylenediamine-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com